molecular formula C24H24N2O5 B10985404 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B10985404
M. Wt: 420.5 g/mol
InChI Key: DOXOKZVQZZPGMF-UHFFFAOYSA-N
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Description

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a structurally complex molecule featuring a quinoline core substituted with a 3,4-dimethoxyphenyl group at position 2, linked via a carbonyl group to a piperidine-4-carboxylic acid moiety. The quinoline scaffold is a bicyclic heteroaromatic system with a nitrogen atom at position 1, while the 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups that enhance π-π interactions and hydrophobicity. This compound is likely explored in medicinal chemistry for applications such as kinase inhibition or central nervous system (CNS) targeting, given the pharmacological relevance of quinoline derivatives .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29)

InChI Key

DOXOKZVQZZPGMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Quinoline Synthesis via Friedländer or Pfitzinger Reactions

The quinoline backbone is typically constructed using classical methods such as the Friedländer annulation or Pfitzinger reaction. For example, the Pfitzinger reaction employs isatin derivatives and ketones under acidic conditions to form quinoline-4-carboxylic acid intermediates. In one protocol, 6-(trifluoromethoxy)aniline reacts with benzaldehyde and pyruvic acid in ethanol under reflux to yield quinoline-4-carboxylic acid derivatives (68–85% yields).

Functionalization at the Quinoline C-4 Position

The C-4 carbonyl group is introduced via Vilsmeier-Haack formylation or nucleophilic acyl substitution. For instance, 4-chloroquinoline derivatives react with piperidine-4-carboxylic acid under basic conditions. A patent describes the use of potassium carbonate in DMF at 100°C for 10 hours to achieve 65% yield. Microwave irradiation (130°C, 2 hours) enhances this step, reducing reaction time by 50%.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3,4-dimethoxyphenyl group is installed via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between 4-bromoquinoline and 3,4-dimethoxyphenylboronic acid. Optimized conditions (dioxane/water, 80°C, 12 hours) yield 78–85% of the coupled product.

Buchwald-Hartwig Amination for Piperidine Linkage

The piperidine moiety is connected via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos, 4-chloroquinoline derivatives couple with piperidine-4-carboxylic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid to yield the free carboxylic acid (62% over two steps).

Microwave- and Ultrasound-Assisted Synthesis

Microwave-Driven Nucleophilic Substitution

Microwave irradiation significantly accelerates reactions. For example, 4-chloroquinoline and piperidine-4-carboxylic acid react in PEG-400 with CTAB as a phase-transfer catalyst at 135°C for 2.5 hours, achieving 89% yield. This method eliminates column chromatography, streamlining purification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodConditionsYield (%)Time (h)Key Advantages
Friedländer-PfitzingerEthanol, reflux68–8524Scalable, low catalyst cost
Suzuki-MiyauraPd(PPh₃)₄, dioxane/water, 80°C78–8512High regioselectivity
Microwave substitutionPEG-400, CTAB, 135°C892.5Rapid, no chromatography
Buchwald-HartwigPd₂(dba)₃, Xantphos, THF, 100°C6218Compatible with sensitive groups

Optimization Challenges and Solutions

Protecting Group Strategies

The carboxylic acid group often requires protection (e.g., tert-butyl ester) during coupling steps. Deprotection with TFA or HCl/EtOAc restores functionality without side reactions.

Solvent and Catalyst Selection

PEG-400 emerges as a green solvent enhancing microwave reactions, while CTAB improves nucleophilicity in polar aprotic media. Palladium catalysts are preferred for cross-couplings, though nickel-based systems offer cost alternatives .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring, particularly at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Scientific Research Applications

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to absorb and emit light.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects

Comparison with Similar Compounds

Pyridine-Based Analogues

Compound : 1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 863209-30-7)

  • Key Differences: Replaces the quinoline core with a pyridine ring.
  • Implications: Pyridine’s simpler structure may reduce synthetic complexity but compromise binding affinity in target proteins reliant on quinoline’s planar structure .

Benzimidazothiazole-Based Analogues

Compound : 1-[2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid (PI-23280)

  • Key Differences: Utilizes a benzimidazothiazole fused-ring system instead of quinoline.
  • Implications : The benzimidazothiazole’s larger surface area may enhance binding to hydrophobic pockets but reduce solubility .

Pyrazolopyrazine-Based Analogues

Compound : 1-(2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (Ref: 10-F721839)

  • Key Differences : Incorporates a pyrazolo[1,5-a]pyrazine core. The nitrogen-rich structure enhances hydrogen-bonding capacity but may increase polarity, reducing blood-brain barrier (BBB) penetration.
  • Implications : Suitable for targets requiring polar interactions but less ideal for CNS applications .

Analogues with Substituent Modifications

Halogen-Substituted Analogues

Compound : 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)

  • Key Differences: Replaces the quinoline-dimethoxyphenyl system with a chlorobenzoyl group. The electron-withdrawing chlorine atom reduces electron density, altering reactivity and binding kinetics.
  • Implications : Enhanced electrophilicity may improve covalent binding but increase toxicity risks .

Simplified Quinoline Analogues

Compound: 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid

  • Key Differences: Lacks the 3,4-dimethoxyphenyl substituent on quinoline. The absence of methoxy groups diminishes hydrophobic interactions and electron-donating effects.
  • Implications : Reduced binding affinity in targets reliant on methoxy-mediated interactions .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Pyridine Analogue Benzimidazothiazole Analogue
Molecular Weight ~455.47 (estimated) 363.37 451.54
Log S (Solubility) Moderate (carboxylic acid) Low (difluoromethyl) Low (large hydrophobic core)
Hydrogen Bond Acceptors 6 5 7
TPSA (Ų) ~100 ~90 ~110
BBB Permeability Moderate Low Unlikely

Notes:

  • The target compound’s quinoline core and methoxy groups balance solubility (via carboxylic acid) and lipophilicity, favoring oral bioavailability.
  • Pyridine and benzimidazothiazole analogues exhibit trade-offs between synthetic accessibility and target engagement .

Biological Activity

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid, with the CAS number 1219567-42-6, is a complex organic compound notable for its unique structural features, which include a quinoline moiety, a piperidine ring, and a carboxylic acid functional group. This article explores its biological activity, pharmacological potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_2O_5, with a molecular weight of 420.5 g/mol. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it enhances the compound's pharmacological properties.

Property Value
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight420.5 g/mol
CAS Number1219567-42-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

The compound exhibits interactions with multiple biological targets due to its structural components. The quinoline and piperidine rings are known for their roles in various biological functions, including:

  • Antitumor Activity : The quinoline structure has been associated with anticancer properties.
  • Neuroprotective Effects : The piperidine component may contribute to neuroprotection through modulation of neurotransmitter systems.

Pharmacological Studies

Research indicates that this compound has shown promise in various pharmacological assays:

  • Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to specific receptors or enzymes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy and mechanism of action in detail:

  • Antitumor Studies : A study indicated that derivatives of quinoline compounds exhibit notable antitumor activity against various cancer cell lines. The specific role of the dimethoxyphenyl group in enhancing this activity was emphasized.
    • Example: In vitro assays demonstrated that modifications to the quinoline structure could lead to increased cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Research on related piperidine compounds has shown their ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases.
    • Example: A study reported that similar compounds reduced neuronal cell death in models of Parkinson's disease.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
3,4-DimethoxyquinolineQuinoline backbone with methoxy groupsKnown for antitumor properties
PiperidinylquinolinePiperidine linked to quinolineExhibits neuroprotective effects
Quinolinic AcidQuinoline with carboxylic acidInvolved in neuroinflammation

The distinct combination of functional groups in this compound enhances its potential as a versatile compound in drug discovery compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Quinoline ring formation : Condensation of substituted anilines with carbonyl-containing precursors (e.g., pyruvic acid derivatives) under acidic conditions .
  • Piperidine coupling : Amide bond formation between the quinoline-4-carbonyl group and piperidine-4-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .
  • Functionalization : Introduction of 3,4-dimethoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Range
Quinoline formationH2SO4 (catalyst), reflux60-75%
Amide couplingDCM, RT, DCC/DMAP50-65%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural elucidation employs:

  • Spectroscopy :
    • 1H/13C NMR : To confirm substituent positions (e.g., quinoline protons at δ 8.5–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • IR : Detection of carbonyl stretches (~1650–1700 cm⁻¹ for amide and carboxylic acid groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis?

Methodological Answer: Yield optimization strategies include:

  • Coupling agent selection : HATU outperforms DCC in sterically hindered systems due to superior activation of carboxylic acids (yield improvement: ~15–20%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation .

Data Contradiction Note :
While HATU generally improves yields, some reports indicate reduced reproducibility in scaled-up reactions due to sensitivity to trace water .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in target engagement (e.g., kinase inhibition vs. GPCR modulation) can be addressed via:

  • Dose-response profiling : Establish IC50/EC50 values across multiple assays to differentiate primary vs. off-target effects .
  • Molecular docking studies : Compare binding affinities to predicted targets (e.g., quinoline interactions with ATP-binding pockets in kinases) .
  • Selectivity panels : Screen against structurally related receptors (e.g., comparing 3,4-dimethoxyphenyl derivatives to trimethoxyphenyl analogs) .

Q. How should stability studies be designed to assess the compound under physiological conditions?

Methodological Answer: Stability protocols include:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, monitoring via HPLC at 0, 24, 48 h .
  • Thermal stability : Heat at 40–60°C for 72 h to simulate storage conditions .
  • Light exposure : Test photodegradation under UV/visible light (ICH Q1B guidelines) .

Q. Critical Observations :

  • Carboxylic acid group prone to decarboxylation at pH < 3 .
  • Methoxy substituents stabilize the quinoline ring against oxidation .

Q. What computational methods are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

  • In silico tools : Use software like MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., demethylation of methoxy groups, glucuronidation of carboxylic acid) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions .
  • MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict regioselective metabolism .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
  • Salt formation : Prepare sodium or potassium salts of the carboxylic acid for improved solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

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